Product packaging for Myristoyl lactylate(Cat. No.:CAS No. 174591-51-6)

Myristoyl lactylate

Cat. No.: B1171254
CAS No.: 174591-51-6
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Description

Myristoyl Lactylate is a synthetic ester derived from lactic acid and myristic acid, serving as a valuable compound in research applications, particularly in animal nutrition and dermal penetration studies . In ruminant research, this compound has been investigated for its multifunctional effects. Studies indicate its potential to significantly reduce methane production, a major greenhouse gas, by altering rumen fermentation processes . Concurrently, it has been shown to increase milk fat yield and improve udder health by reducing somatic cell count (SCC) in milk, which is a key indicator of mastitis . The compound is also noted for its ability to improve intestinal health and increase fecal consistency in ruminants . In pharmaceutical and cosmetic research, this compound and its structural analogues are studied for their effects on skin permeation. Evidence suggests that similar lactate esters, such as Cetyl Lactate, can function as effective enhancers for the percutaneous absorption of active pharmaceutical ingredients like indomethacin, likely by interacting with the stratum corneum . This makes this compound a compound of interest for transdermal drug delivery system development. Furthermore, its comedogenic potential (the tendency to clog pores) is a subject of relevance in dermatological safety assessments for topical formulations . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for diagnostic, therapeutic, cosmetic, or human use, or as a direct additive in animal feed for livestock production.

Properties

CAS No.

174591-51-6

Molecular Formula

C8H2F8N2O3

Synonyms

Myristoyl lactylate

Origin of Product

United States

Advanced Synthesis Methodologies and Green Chemistry Approaches for Myristoyl Lactylate

Contemporary Chemical Synthesis Routes for Myristoyl Lactylate and Related Lactylates

Modern synthesis of this compound and similar compounds is achieved through several key chemical routes. These methods are continuously refined to improve yield, purity, and scalability while reducing energy consumption and waste generation. The primary pathways include direct esterification, transesterification, and novel methods utilizing cyclic lactic acid dimers (dilactides).

Direct esterification is a fundamental and widely used method for producing lactylates. This pathway involves the reaction of a fatty acid, such as myristic acid, with lactic acid, typically at elevated temperatures and sometimes under reduced pressure to remove water, a byproduct of the reaction. issstindian.org The reaction is generally slow and reversible, necessitating the use of catalysts to achieve viable conversion rates. oup.com

The synthesis of fatty acyl lactic acids and their salts can be achieved by reacting fatty acids with a high-concentration lactic acid aqueous solution under the action of a solid catalyst. patsnap.com This process often begins with dehydrating the lactic acid solution under low temperature and high vacuum before introducing the fatty acid. patsnap.com For instance, one method for producing calcium this compound involves reacting myristic acid with 88% lactic acid at 190°C and a pressure of 20kPa for 6 hours, which results in a conversion rate of 85.2%. patsnap.com

Table 1: Parameters in Esterification of Fatty Acids and Lactic Acid
ProductFatty AcidLactic Acid ConcentrationTemperaturePressureDurationConversion RateReference
Calcium this compoundMyristic Acid88%190°C20 kPa6 hours85.2% patsnap.com
Sodium Lauroyl LactylateLauric Acid50%140°C10 kPa4 hoursNot Specified patsnap.com
Sodium Stearoyl Lactylate (SSL)Stearic AcidNot Specified180°CNot Specified5 hours67.79% researchgate.net

Transesterification offers an alternative pathway for synthesizing lactylates. This process involves the reaction of an ester with an alcohol, an acid, or another ester. For lactylate synthesis, this could entail reacting a fatty acid ester (e.g., methyl myristate) with lactic acid, or reacting a lactate (B86563) ester (e.g., ethyl lactate) with a fatty alcohol. The reaction is typically catalyzed by acids, bases, or enzymes. ekb.eg

Alkaline-catalyzed transesterification is a common and economical method, valued for being faster than other processes. ekb.eg The process parameters that influence the conversion and yield include catalyst concentration, the molar ratio of alcohol to oil, temperature, and reaction time. ekb.eg For instance, in biodiesel production, a related transesterification process, optimal reaction temperatures are typically between 55°C and 60°C to avoid exceeding the boiling point of the alcohol (methanol). ekb.eg A kinetic model for the transesterification of lactic acid oligomers with ethanol has been developed assuming a first-order reaction, with an activation energy of 64.35 kJ·mol−1 when using anhydrous FeCl3 as a catalyst. nih.gov

While direct transesterification for this compound is less detailed in publicly available literature than direct esterification, the principles governing the reaction are well-established. The choice of catalyst (e.g., sodium hydroxide, sulfuric acid, or lipases) and reaction conditions would be critical in driving the equilibrium toward the desired product and achieving high yields.

A more recent and highly efficient route for lactylate synthesis involves the reaction of a dilactide (the cyclic dimer of lactic acid) with a compound containing a hydroxyl (-OH) group, such as a fatty acid or a fatty alcohol. google.comjustia.com This method is notable for proceeding much more rapidly than traditional esterification reactions that start from lactic acid. google.comjustia.com The process can be used to form a range of lactylates, including myristoyl-n-lactylate, where 'n' can range from 1 to 5. google.com

The reaction is typically carried out at temperatures between 100°C and 200°C, with a preferred range of 160°C to 185°C. google.com A key advantage of this method is that the reaction is very rapid, allowing for the addition of the dilactide to be completed within approximately 90 minutes. google.com Furthermore, this synthesis route preferably avoids the use of lactic acid as a reactant; the molar ratio of lactic acid to dilactide should be less than 0.5:1 and ideally close to 0:1. google.com

The reaction between a dilactide and a hydroxy-containing compound is significantly enhanced when carried out in the presence of a source of alkalinity, such as a cation. google.comjustia.com Cations of Group I and II metals are preferred, with sodium, calcium, and potassium being particularly effective. google.comjustia.com The cation source can be introduced before, during, or after melting the hydroxy-containing compound, or it can be generated in situ. google.com An example of in situ generation involves adding sodium hydroxide to the reaction vessel at a controlled temperature. google.com The molar ratio of dilactide to the alkalinity source is preferably between 1:0.001 and 1:2, with an even more preferred ratio of about 1:0.5, depending on the specific source used. google.com

The dilactide-based synthesis route demonstrates high efficiency and selectivity. Under optimal conditions, at least 50%, and preferably between 70% and 90% of the dilactide, can be converted on a molar basis within 90 minutes. google.com The desirable rate of reaction ranges from 0.001 to 0.075 moles of dilactide per kilogram of charge per minute. google.com The molar ratio of the dilactide to the hydroxy-containing compound is also a critical parameter, with a preferred range of 1:0.25 to 1:4, and an even more preferred ratio of approximately 1:1. google.com This method's high speed and efficiency represent a significant advancement over prior art lactylate synthesis reactions. google.comjustia.com

Table 2: Reaction Parameters for Dilactide-Based Lactylate Synthesis
ParameterPreferred RangeOptimal ValueReference
Reaction Temperature160°C - 185°C~180°C google.com
Dilactide to Hydroxy-Compound Molar Ratio1:0.5 to 1:2~1:1 google.com
Dilactide to Alkalinity Source Molar Ratio1:0.25 to 1:1~1:0.5 google.com
Reaction Rate (moles dilactide/kg charge/min)0.005 - 0.015Not Specified google.com
Dilactide Conversion (within 90 mins)70% - 90%Not Specified google.com

For large-scale industrial production, continuous flow synthesis offers significant advantages over traditional batch processing. jddhs.com In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mydrreddys.comflinders.edu.au This approach allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher consistency, improved safety, and greater efficiency. flinders.edu.au

The application of continuous flow techniques to the synthesis of this compound can streamline production by integrating multiple steps into a single, uninterrupted process. umontreal.ca This method is particularly advantageous for esterification reactions, as it can efficiently manage heat transfer and the removal of byproducts like water, thereby driving the reaction towards completion. Customized flow reactors can be designed based on the specific characteristics of the lactylate synthesis reaction. mydrreddys.com The use of solid-supported catalysts or scavenger resins can be integrated into the flow system, simplifying purification and eliminating the need for intermediate product isolation. umontreal.ca This "one-flow, multi-step synthesis" approach is a powerful tool for developing scalable, efficient, and economical manufacturing processes for lactylates. mydrreddys.comumontreal.ca

Novel Synthesis from Dilactides and Hydroxy-Containing Compounds

Enzymatic Synthesis of this compound and Analogues

The enzymatic synthesis of this compound represents a significant advancement over traditional chemical methods, offering milder reaction conditions, higher selectivity, and improved sustainability. scispace.comnih.gov This biocatalytic approach primarily utilizes lipases to catalyze the formation of ester bonds between myristic acid and lactic acid or its esters.

Lipase-Catalyzed Esterification and Transesterification

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for synthesizing esters like this compound. scielo.br While their natural function is the hydrolysis of triglycerides, this reaction is reversible. nih.govresearchgate.net In non-aqueous or micro-aqueous environments, lipases favor synthesis reactions, namely esterification and transesterification. scielo.brnih.gov

Esterification is the direct reaction between a carboxylic acid (myristic acid) and an alcohol (lactic acid). Transesterification (or alcoholysis) involves reacting an ester of one of the substrates, such as ethyl lactate, with the other substrate, myristic acid. scielo.br

The catalytic mechanism of lipase (B570770) for ester synthesis follows a Ping-Pong Bi-Bi model. nih.govmdpi.com It involves a two-step process:

Acylation: The active site serine residue of the lipase attacks the carbonyl group of the myristic acid (the acyl donor), forming a covalent acyl-enzyme intermediate and releasing a water molecule. researchgate.netnih.gov

Deacylation: The lactic acid or its ester (the nucleophile) then attacks the acyl-enzyme complex, leading to the formation of this compound and the regeneration of the free enzyme. nih.gov

The choice of lipase is critical, as different lipases exhibit varying degrees of activity and selectivity (chemo-, regio-, and enantioselectivity). mdpi.commdpi.com Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are frequently used due to their high efficiency and broad substrate specificity. researchgate.netmdpi.comresearchgate.net

Optimization of Biocatalytic Reaction Parameters (Temperature, Pressure, Enzyme Concentration)

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be optimized. mdpi.comnih.gov These factors are interconnected, and their optimization is crucial for developing an industrially viable process. mdpi.com

Temperature: Temperature influences both the reaction rate and enzyme stability. Initially, an increase in temperature raises the reaction rate. scispace.com However, excessively high temperatures can lead to enzyme denaturation and loss of activity. researchgate.net For many lipases, such as Novozym 435, the optimal temperature range is typically between 40°C and 70°C. scispace.comresearchgate.net For instance, in the synthesis of myristyl myristate, a similar ester, the optimal temperature was found to be 60°C. researchgate.net

Pressure: The effect of pressure on lipase-catalyzed reactions can be significant. In the synthesis of myristyl myristate, working pressure was identified as the most influential factor, with its influence being negative. researchgate.net Biocatalytic processes are often performed under vacuum to facilitate the continuous removal of water or alcohol byproducts, which shifts the reaction equilibrium towards ester formation and achieves higher conversion rates. researchgate.net

Enzyme Concentration: The amount of lipase directly impacts the reaction rate. Increasing the enzyme concentration generally leads to a higher initial reaction rate and a greater final conversion, up to a certain point. mdpi.comresearchgate.net Beyond this optimal concentration, the increase in yield may become negligible due to substrate limitations or mass transfer issues. For example, in the synthesis of nonyl caprylate, a maximum conversion was achieved with an immobilized lipase amount of 25% (w/w) of the total substrate. scispace.com

Below is an interactive table summarizing the typical effects of key parameters on lipase-catalyzed ester synthesis.

ParameterEffect on Reaction RateGeneral Optimized RangeRationale
Temperature Increases to an optimum, then decreases40 - 70 °CBalances reaction kinetics against enzyme thermal stability. scispace.comresearchgate.net
Pressure Reduced pressure (vacuum) increases conversionVacuumShifts equilibrium by removing volatile byproducts like water. researchgate.net
Enzyme Concentration Increases to a saturation point10 - 25% (w/w of substrate)Ensures sufficient active sites are available for the reaction. scispace.commdpi.com
Substrate Molar Ratio An excess of one substrate can increase conversion1:1 to 1:5 (Acid:Alcohol)Shifts the reaction equilibrium towards product formation. mdpi.com
Agitation Speed Increases to a plateau~200 rpmMinimizes external mass transfer limitations between substrates and the enzyme. scispace.com

Enzyme Immobilization Techniques for Enhanced Sustainability

A key strategy for improving the economic viability and sustainability of enzymatic processes is enzyme immobilization. researchgate.net Immobilization confines the enzyme to a solid support material, which facilitates its easy separation from the reaction mixture and allows for its reuse over multiple cycles. nih.govnih.gov This significantly reduces costs and enhances process stability. nih.gov Common immobilization techniques include:

Adsorption: This method relies on weak physical interactions (e.g., van der Waals forces, hydrogen bonds) between the enzyme and the surface of a carrier, such as silica gel or polystyrene. nih.govnih.gov It is a simple and cost-effective method, though enzyme leaching can sometimes occur.

Covalent Bonding: This technique involves the formation of strong covalent bonds between the enzyme's amino acid residues and a functionalized support material. fao.org This method provides a very stable attachment, minimizing enzyme leakage.

Entrapment/Encapsulation: The enzyme is physically confined within the porous network of a polymer matrix, such as a hydrogel or alginate beads. nih.gov This protects the enzyme from the bulk reaction medium while allowing the substrate and product to diffuse through the pores.

Cross-Linking: Enzymes are chemically linked to each other to form large, insoluble aggregates (cross-linked enzyme aggregates, or CLEAs). This is a carrier-free immobilization method that can result in high catalytic activity.

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B on acrylic resin), are commercially available and widely used, demonstrating excellent stability and reusability. mdpi.com For example, a lipase immobilized on a hydrogel was reused for multiple esterification cycles. nih.gov Similarly, lipase immobilized on silica gel retained over 40% of its activity after four cycles. nih.gov

Green Solvent Systems for Biocatalytic this compound Production

The choice of solvent is a critical parameter in biocatalysis, affecting enzyme activity, stability, and substrate solubility. mdpi.com Traditional organic solvents, while often effective, raise environmental and safety concerns. Green chemistry principles encourage the use of more benign solvent systems. arkat-usa.org

For this compound production, several green solvent strategies can be employed:

Solvent-Free Systems: Conducting the reaction in a solvent-free medium is the most environmentally friendly option. mdpi.com In this scenario, one of the liquid substrates (e.g., molten myristic acid) acts as the solvent. This approach leads to high volumetric productivity and simplifies downstream processing. Many flavor esters are successfully synthesized in solvent-free systems. scispace.com

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) or glycerol-based deep eutectic solvents (DES), are gaining traction. They offer a reduced environmental footprint compared to petroleum-based solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is an excellent green solvent alternative. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. It also allows for easy product separation, as the CO₂ can be returned to a gaseous state by depressurization.

Water as a Co-solvent: While high water content favors hydrolysis, a minimal amount of water is essential for maintaining the enzyme's catalytically active conformation. nih.gov In some cases, using water in a biphasic system or as a co-solvent with a more hydrophobic green solvent can be an effective strategy, particularly to improve the solubility of polar substrates like lactic acid. arkat-usa.orgnih.gov

Stereoselective Synthesis of Lactylates via Biocatalysis

One of the most significant advantages of biocatalysis is its inherent stereoselectivity. nih.govresearchgate.net Enzymes are chiral molecules and can distinguish between enantiomers of a racemic substrate, leading to the production of enantiomerically pure compounds. mdpi.comscispace.com Lactic acid exists as two enantiomers, L-(+)-lactic acid and D-(-)-lactic acid.

Through biocatalysis, it is possible to synthesize specific stereoisomers of this compound, such as myristoyl L-lactylate or myristoyl D-lactylate. This is achieved through two primary enzymatic strategies:

Kinetic Resolution: When starting with racemic lactic acid (a mixture of D- and L-forms), a lipase may preferentially catalyze the esterification of one enantiomer over the other. This results in a product enriched in one stereoisomer and unreacted substrate enriched in the other. mdpi.com

Asymmetric Synthesis: This approach uses a prochiral substrate to create a new chiral center with high stereoselectivity. While less relevant for the direct esterification of chiral lactic acid, it is a powerful tool in broader biocatalytic applications. taylorfrancis.com

The ability to produce stereochemically pure lactylates is highly valuable, as the biological and physical properties (e.g., emulsification, skin feel) of the different isomers can vary significantly. This high degree of selectivity is difficult to achieve with conventional chemical catalysis, which often requires complex and costly chiral auxiliaries or resolution steps. researchgate.net

Sustainable and Environmentally Benign Synthesis Strategies

The development of sustainable and environmentally benign synthesis strategies for this compound is driven by the principles of green chemistry. arkat-usa.org Enzymatic synthesis is inherently a greener alternative to traditional chemical methods, which often require high temperatures, harsh acidic or basic catalysts, and result in unwanted byproducts. scispace.comlongdom.org

A holistic sustainable strategy for this compound production integrates the advanced methodologies discussed previously:

Use of Biocatalysts: Employing lipases as catalysts operates under mild conditions (lower temperature and atmospheric pressure), reducing energy consumption and minimizing side reactions and waste generation. nih.govscispace.com

Renewable Feedstocks: The synthesis utilizes myristic acid, often sourced from coconut or palm kernel oil, and lactic acid, which is produced via fermentation of carbohydrates, both of which are renewable feedstocks.

Atom Economy: Esterification reactions are highly atom-economical, with water being the only theoretical byproduct.

Process Intensification: Combining biocatalysis with technologies like continuous flow reactors can significantly reduce reaction times and improve efficiency. For instance, a lipase-catalyzed reaction was reduced from 6 hours in a batch reactor to just 7 minutes in a continuous flow system while maintaining high conversion. mdpi.com

Waste Reduction: The high selectivity of enzymes minimizes the formation of impurities, simplifying purification processes and reducing waste streams. nih.gov The use of immobilized, reusable enzymes further aligns with waste prevention principles. nih.govnih.gov

Eco-friendly Media: The adoption of solvent-free systems or green solvents like water or bio-based alternatives eliminates the use of hazardous volatile organic compounds (VOCs), reducing environmental pollution and operational risks. arkat-usa.orgnih.gov

By combining these elements, the enzymatic production of this compound can be designed as a robust, efficient, and sustainable process that aligns with modern environmental and economic demands. researchgate.net

Atom Economy and Waste Minimization in this compound Synthesis

The synthesis of this compound typically involves the esterification of myristic acid with lactic acid. A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product, with no byproducts.

A common industrial synthesis of a related compound, calcium this compound, involves the reaction of myristic acid and lactic acid, followed by neutralization with a calcium source. Based on a patented method, a representative reaction can be established to calculate the theoretical atom economy. In this process, myristic acid (C14H28O2) reacts with two equivalents of lactic acid (C3H6O3) to form myristoyl-dilactylic acid, which is then neutralized. The primary byproduct of the esterification is water.

The reaction for the formation of myristoyl-dilactylic acid can be represented as:

C14H28O2 (Myristic Acid) + 2 C3H6O3 (Lactic Acid) → C20H36O7 (Myristoyl-dilactylic acid) + 2 H2O (Water)

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

CompoundMolecular FormulaMolar Mass ( g/mol )
Myristic AcidC14H28O2228.37
Lactic AcidC3H6O390.08
Myristoyl-dilactylic acidC20H36O7388.50
WaterH2O18.02

Atom Economy Calculation:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = (388.50 g/mol / (228.37 g/mol + 2 * 90.08 g/mol )) x 100 ≈ 95.0%

Strategies for waste minimization in lactylate synthesis align with broader green chemistry principles and include:

Catalyst Selection: The use of solid, reusable catalysts, such as zeolites or phenolsulfonic acid-formaldehyde resins, can reduce waste compared to homogeneous catalysts like sulfuric acid, which require neutralization and result in salt formation. riken.jp Recoverable and reusable catalysts also minimize the need for complex separation processes.

Solventless Conditions: Conducting the reaction without a solvent, or using a "green" solvent that is recyclable and has a low environmental impact, is a key strategy. Some modern esterification processes operate under solvent-free conditions, which simplifies product purification and reduces volatile organic compound (VOC) emissions.

Byproduct Removal: The water generated during esterification can limit the reaction equilibrium. Techniques like reactive distillation, where water is continuously removed as it is formed, can drive the reaction towards completion, increasing the yield and reducing the need for excess reactants. google.com

Process Intensification: Employing continuous flow reactors instead of traditional batch reactors can lead to better process control, higher efficiency, and reduced waste generation.

Renewable Feedstocks and Bio-based Precursors for Lactylate Production

A significant aspect of the green chemistry profile of this compound is the potential for its precursors to be derived from renewable resources.

Lactic Acid: The lactic acid used in the synthesis of lactylates is predominantly produced through the fermentation of carbohydrates. d-nb.inforeading.ac.uk A wide range of renewable feedstocks can be utilized for this fermentation process, including:

First-generation feedstocks: Corn starch, sugarcane, and sugar beets.

Second-generation feedstocks: Lignocellulosic biomass from agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste. nih.govmpob.gov.my The use of non-food biomass avoids competition with food production.

Third-generation feedstocks: Algal biomass is being explored as a promising future source for lactic acid production.

The production of lactic acid via fermentation is a well-established biotechnological process that offers a sustainable alternative to chemical synthesis from petrochemical sources. researchgate.net

Life Cycle Assessment of this compound Synthetic Routes

A comprehensive evaluation of the environmental impact of a chemical product requires a Life Cycle Assessment (LCA). An LCA considers all stages of a product's life, from raw material extraction and processing ("cradle") to manufacturing, distribution, use, and end-of-life disposal or recycling ("grave"). For this compound, a cradle-to-gate LCA would assess the environmental burdens associated with the production of myristic acid and lactic acid, their reaction to form the lactylate, and the purification of the final product.

LCAs of bio-based surfactants often highlight the following key aspects: nih.govresearchgate.net

Raw Material Production: The agricultural phase for producing feedstocks for both the fatty acid and lactic acid components can have significant environmental impacts related to land use, water consumption, and fertilizer application.

Waste Treatment: The management of waste streams, including wastewater from fermentation and purification, is another critical factor.

The following table summarizes the potential environmental impacts and benefits of bio-based surfactants like this compound based on general LCA findings.

Life Cycle StagePotential Environmental ImpactsPotential Environmental Benefits (compared to petrochemical alternatives)
Raw Material Acquisition Land use change, water consumption, fertilizer and pesticide use for agricultural feedstocks.Use of renewable resources, potential for carbon sequestration in biomass.
Manufacturing Energy consumption (often from fossil fuels), use of catalysts and solvents, generation of process waste and wastewater.Lower energy requirements for biotechnological routes (fermentation), use of greener catalysts and solvents.
Use Phase Release into aquatic environments.High biodegradability, lower ecotoxicity.
End-of-Life Decomposition in wastewater treatment plants or the environment.Complete mineralization to carbon dioxide and water.

Interfacial and Colloidal Science of Myristoyl Lactylate

Fundamental Principles of Myristoyl Lactylate Adsorption at Interfaces

The efficacy of this compound as a surfactant is rooted in its spontaneous adsorption at interfaces, such as the boundary between air and water or oil and water. This phenomenon is driven by the thermodynamic favorability of removing the hydrophobic myristoyl chain from the aqueous environment and positioning it in a non-polar phase (like air or oil), while the hydrophilic lactylate headgroup remains in contact with the water.

Surfactants lower the surface tension of a liquid or the interfacial tension between two immiscible liquids by adsorbing at the interface and disrupting the cohesive energy between the bulk molecules soteriskin.comgoogle.com. In an aqueous solution, water molecules at the surface experience strong inward cohesive forces, creating surface tension. When this compound is introduced, its molecules preferentially migrate to the surface. The hydrophobic myristoyl tails orient themselves towards the air, away from the water, while the hydrophilic lactylate heads remain in the water phase. This arrangement reduces the net inward pull on the surface molecules, thereby lowering the surface tension of the water.

Table 1: Comparison of Surface Activity for Different Sodium Acyl Lactylates (Illustrative Data)

Compound Alkyl Chain Length Expected Critical Micelle Concentration (CMC) Expected Minimum Surface Tension (γcmc)
Sodium Lauroyl Lactylate C12 Higher Higher
Sodium this compound C14 Intermediate Intermediate
Sodium Stearoyl Lactylate C18 Lower Lower

The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at equilibrium is described by an adsorption isotherm researchgate.netnih.gov. For a surfactant like this compound, as its bulk concentration increases, the amount adsorbed at the interface increases until the interface becomes saturated. At this point, further increases in concentration lead to the formation of micelles in the bulk solution, a concentration known as the Critical Micelle Concentration (CMC).

The kinetics of adsorption, or the rate at which this compound molecules accumulate at the interface, is typically a multi-step process. Initially, the rate is controlled by the diffusion of molecules from the bulk solution to the subsurface layer. As the interface becomes more populated, an energy barrier may arise due to repulsive interactions between the adsorbing molecules, slowing down the rate until equilibrium is reached cajost.com.ngresearchgate.net. The dynamic surface tension, which changes over time as the surfactant adsorbs, is a key parameter for studying these kinetics. Research on various sodium fatty acyl lactylates has shown that both the CMC and the equilibrium surface tension tend to decrease as the length of the hydrophobic alkyl chain increases, indicating a rise in surface activity researchgate.netmdx.ac.uk.

The specific molecular structure of this compound is critical to its interfacial activity nih.govresearchgate.net.

Hydrophobic Chain (Myristoyl Group): The 14-carbon chain is the primary driver for its adsorption at interfaces. The length of this chain influences the balance between its solubility in water and its tendency to adsorb. Generally, for a homologous series of surfactants like acyl lactylates, increasing the chain length enhances surface activity by making the molecule more hydrophobic researchgate.netmdx.ac.uk. Therefore, the interfacial activity of this compound is expected to be greater than that of lauroyl lactylate (C12) but less than that of stearoyl lactylate (C18).

Hydrophilic Head (Lactylate Group): The lactylate headgroup, which consists of a lactate (B86563) esterified to the myristoyl group, is hydrophilic and determines the molecule's interaction with the aqueous phase. In its salt form (e.g., sodium this compound), the headgroup is anionic, which is crucial for its function in electrostatic stabilization. The size and hydration of this headgroup also influence how closely the surfactant molecules can pack at the interface, affecting the properties of the resulting interfacial film.

This compound in Emulsion Stabilization Mechanisms

Emulsions are thermodynamically unstable systems where one liquid is dispersed as droplets in another immiscible liquid. This compound functions as an emulsifier by adsorbing at the oil-water interface and creating a protective barrier that prevents the droplets from coalescing.

Upon adsorption at the oil-water interface, this compound molecules form a condensed film that separates the oil droplets from the continuous aqueous phase. The stability of the emulsion is highly dependent on the mechanical properties of this interfacial film, such as its elasticity and viscosity researchgate.netresearchgate.net. A strong, viscoelastic film can withstand mechanical shocks and thermal fluctuations that might otherwise lead to droplet coalescence. The lateral interactions between the myristoyl chains (via van der Waals forces) and the lactylate headgroups contribute to the cohesiveness and strength of this film. Some acyl lactylates, like sodium stearoyl lactylate, are known to form highly ordered lamellar liquid crystal structures, which provide exceptional stabilization specialchem.com. It is plausible that this compound can also form similar structured interfacial layers that enhance emulsion stability.

Table 2: Factors Influencing the Mechanical Properties of this compound Interfacial Films

Factor Influence on Interfacial Film
Molecular Packing Denser packing of myristoyl chains increases film cohesiveness and strength.
Headgroup Interactions Repulsion or attraction between lactylate groups affects film elasticity.
Concentration Higher surface concentration generally leads to a more robust film, up to a saturation point.
Temperature Can affect chain mobility and film fluidity.

This compound, particularly in its salt form (sodium this compound), stabilizes emulsions through a combination of electrostatic and steric repulsion, a mechanism known as electrosteric stabilization ethz.chnih.gov.

Electrostatic Repulsion: As an anionic surfactant, sodium this compound imparts a negative charge to the surface of the oil droplets it covers. This surface charge creates an electrical double layer around each droplet. When two droplets approach each other, their electrical double layers overlap, leading to a repulsive force that prevents them from getting close enough to flocculate or coalesce researchgate.netnih.gov. This mechanism is a primary contributor to the long-term stability of the emulsion.

Steric Repulsion: The hydrated lactylate headgroups protrude from the droplet surface into the aqueous phase. These bulky, solvated groups create a physical barrier. When droplets approach, the compression or overlap of these layers is entropically and energetically unfavorable, resulting in a repulsive force known as steric hindrance researchgate.netresearchgate.net. This mechanism complements electrostatic repulsion and is particularly important in systems with high electrolyte concentrations, which can screen electrostatic charges.

Influence of this compound on Droplet Size Distribution and Microstructure in Dispersions

Long-Term Kinetic Stability of this compound-Stabilized Emulsions

Emulsions are thermodynamically unstable systems, but they can be kinetically stabilized for extended periods. springerprofessional.de this compound contributes to the long-term kinetic stability of emulsions through several mechanisms. By adsorbing at the oil-water interface, it creates a protective film around the dispersed droplets. This film provides a barrier against coalescence, one of the primary mechanisms of emulsion breakdown.

The stability is enhanced by both electrostatic and steric repulsion. As an anionic surfactant, the lactylate head groups impart a negative charge to the droplet surfaces, leading to electrostatic repulsion between adjacent droplets. This repulsion helps to prevent them from approaching closely enough to merge. Furthermore, the adsorbed surfactant layer can provide a steric barrier, physically hindering droplet contact. The effectiveness of this compound in ensuring long-term stability is also linked to its ability to form stable liquid crystalline phases at the interface, which can further strengthen the interfacial film and prevent destabilization phenomena such as flocculation and creaming. utl.pt

Self-Assembly and Supramolecular Structures of this compound

Like other amphiphilic molecules, this compound exhibits self-assembly behavior in solution, forming various supramolecular structures depending on its concentration and the surrounding conditions.

Micelle Formation and Critical Micelle Concentration (CMC)

In an aqueous solution, as the concentration of this compound increases, the individual surfactant molecules (unimers) initially populate the air-water interface. Once the interface is saturated, further addition of the surfactant causes the molecules to aggregate in the bulk solution to form spherical structures known as micelles. wikipedia.org This spontaneous self-assembly is driven by the hydrophobic effect, where the myristoyl tails are sequestered in the core of the micelle, away from the water, while the hydrophilic lactylate heads form the outer corona, interacting with the aqueous environment.

The specific concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). wikipedia.orguniba.sk The CMC is a fundamental characteristic of a surfactant, indicating its efficiency. alfa-chemistry.com Below the CMC, properties of the solution, such as surface tension, change significantly with concentration. Above the CMC, these properties tend to remain relatively constant as additional surfactant molecules predominantly form new micelles. wikipedia.org While experimentally determined CMC values for this compound are not widely published, it is expected to be influenced by factors such as temperature, pH, and the presence of electrolytes in the solution. wikipedia.org

Table 1: Representative Critical Micelle Concentration (CMC) Values for Various Surfactants

SurfactantCMC (mM)Type
Sodium Dodecyl Sulfate8.1Anionic
Sodium Laurate30Anionic
Sodium Decanoate86Anionic
Poly(oxyethylene) 8 myristyl ether~0.009Nonionic
Poly(oxyethylene) 8 decyl ether~0.95Nonionic

Note: This table provides examples of CMC values for other common surfactants to illustrate typical concentration ranges. nih.gov Specific data for this compound is not available in the cited sources.

Liquid Crystalline Phases and Mesophase Behavior

At concentrations significantly above the CMC, and depending on factors like temperature and water content, this compound, like other surfactants, can organize into more complex, ordered structures known as liquid crystalline phases or mesophases. researchgate.netnih.gov These phases are intermediate states of matter between a crystalline solid and an isotropic liquid. yakhak.org

Common lyotropic liquid crystalline phases formed by surfactants include:

Lamellar phases (Lα): Bilayers of surfactant molecules are stacked in parallel sheets, separated by layers of the solvent.

Hexagonal phases (H1 and H2): Cylindrical micelles are packed into a hexagonal array. In the normal hexagonal phase (H1), the hydrophobic tails are in the interior of the cylinders, while in the reverse hexagonal phase (H2), the structure is inverted.

Cubic phases (I1, I2, and V): These are complex, viscous, and optically isotropic phases with various bicontinuous or micellar structures.

The ability of acyl lactylates, such as sodium stearoyl lactylate, to form stable lamellar and hexagonal liquid crystalline phases is well-documented and is crucial for their function in stabilizing emulsions and modifying texture. utl.pt It is anticipated that this compound would exhibit similar mesophase behavior, transitioning between different liquid crystalline structures in response to changes in concentration and temperature.

Vesicle and Liposome (B1194612) Formation with this compound

Vesicles are spherical, closed-bilayer structures that enclose an aqueous core. nih.gov They can be formed from various amphiphilic molecules, including certain surfactants or mixtures of surfactants. researchgate.netnih.gov The formation of vesicles often occurs under specific conditions of concentration, temperature, or mechanical agitation (e.g., sonication).

While phospholipids are the most common components of liposomes (a type of vesicle), surfactants like this compound could potentially be incorporated into bilayer structures or, in combination with other lipids or surfactants, facilitate the formation of vesicles. The amphiphilic nature of this compound, with its specific molecular geometry (packing parameter), would determine its propensity to form curved bilayers rather than spherical micelles. The formation of catanionic vesicles from mixtures of anionic and cationic surfactants is a known phenomenon, suggesting that this compound could serve as the anionic component in such systems. researchgate.netnih.gov

Rheological Properties of this compound-Containing Colloidal Systems

The rheology, or the study of the flow and deformation of matter, of colloidal systems is significantly influenced by the presence of surfactants like this compound. nih.govwiley-vch.deyoutube.com As a rheology modifier, it can impact the viscosity, texture, and stability of formulations such as emulsions, foams, and gels. elementis.comevonik.comjrs.eu

The rheological effects of this compound stem from several factors:

Interactions between droplets: In an emulsion, the surfactant-mediated interactions between droplets (e.g., electrostatic repulsion) affect how easily the droplets can move past each other, thus influencing the system's viscosity.

Viscosity of the continuous phase: The formation of micelles and other supramolecular structures above the CMC can increase the viscosity of the continuous phase.

Formation of structured networks: At higher concentrations, the presence of liquid crystalline phases can create highly structured, gel-like networks, leading to a significant increase in viscosity and the development of viscoelastic properties. researchgate.net

Colloidal systems containing this compound are often non-Newtonian, meaning their viscosity changes with the applied shear rate. Typically, they exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. This property is advantageous in many applications, providing high viscosity at rest for stability and low viscosity during application (e.g., spraying or pumping). elementis.com

Table 2: Factors Influencing the Rheology of Colloidal Systems

FactorInfluence on Rheology
Particle/Droplet Volume FractionHigher fraction generally leads to increased viscosity.
Particle/Droplet Size and ShapeSmaller particles or irregular shapes can increase viscosity and alter flow behavior.
Interparticle ForcesAttractive or repulsive forces (electrostatic, steric) dictate particle arrangement and resistance to flow.
Continuous Phase ViscosityThe baseline viscosity of the medium in which particles are dispersed.
Shear RateDetermines shear-thinning or shear-thickening behavior in non-Newtonian systems.

This table outlines general principles that apply to colloidal systems containing rheology modifiers like this compound. utwente.nlresearchgate.net

Viscosity and Viscoelasticity of Emulsions and Gels

Detailed research findings and data tables on how this compound affects the viscosity and viscoelastic parameters (such as storage modulus, G', and loss modulus, G'') of emulsions and gels are not available in the public domain.

Shear-Thinning and Thixotropic Behavior Induced by this compound

While some sources suggest that blends containing this compound exhibit thixotropic properties, specific scientific studies that provide quantitative data, such as hysteresis loops or viscosity recovery curves, to characterize the shear-thinning and thixotropic behavior induced by this compound alone could not be found.

Correlation between Microstructure and Macroscopic Rheology

There is a lack of published research that specifically correlates the microstructure (e.g., through techniques like cryo-scanning electron microscopy) of emulsions or gels formulated with this compound to their macroscopic rheological properties. Such studies would be necessary to provide the detailed findings requested.

Molecular Interactions and Mechanistic Studies of Myristoyl Lactylate in Model Biological Systems Non Human

Interactions with Model Lipid Membranes and Bilayers

Lactylates, which are esterified adducts of fatty acids and lactic acid, have garnered attention for their membrane-disruptive properties. mdpi.com In particular, those with 12- and 14-carbon fatty acid chains, such as myristoyl lactylate, have been noted for their potent activities in various in vitro systems. mdpi.com The interaction of these amphiphilic molecules with lipid bilayers is a critical aspect of their mechanism of action.

The insertion of amphiphilic molecules like this compound into a lipid bilayer can significantly alter the physical properties of the membrane. The myristoyl group, a 14-carbon saturated fatty acid chain, facilitates hydrophobic interactions with the acyl chains of membrane phospholipids. This insertion disrupts the ordered packing of the lipid tails. mdpi.com

According to the solubility diffusion model, a more fluid membrane exhibits reduced resistance to the movement of molecules through the lipid bilayer. nih.gov Consequently, the increased fluidity induced by this compound is expected to correspond with an increase in membrane permeability to water and small nonionic solutes. nih.gov Experimental studies on various artificial lipid vesicles have established a strong correlation where lower membrane fluidity, as measured by fluorescence polarization, corresponds to lower permeability to substances like water and urea. nih.gov Therefore, the membrane-disrupting action of this compound can be partly attributed to its ability to increase membrane fluidity and, consequently, its permeability.

Table 1: Effects of Myristoyl Group Insertion on Model Membrane Properties
Membrane PropertyObserved EffectConsequenceSupporting Rationale
Lipid Acyl Chain PackingDisrupted/Less OrderedIncreased space between lipid tailsThe bulky lactylate headgroup and insertion of the myristoyl chain interfere with tight packing. mdpi.com
Membrane FluidityIncreasedEnhanced lateral diffusion of lipidsDisruption of ordered lipid packing reduces intermolecular forces, making the membrane more fluid. nih.govresearchgate.net
Bilayer ThicknessDecreasedMembrane thinningInsertion of the myristoyl group can cause an increased tilt in phospholipid acyl chains. nih.gov
Permeability (to water/solutes)IncreasedHigher flux of small molecules across the membraneIncreased membrane fluidity reduces the barrier to diffusion for permeant molecules. nih.gov

Liposome (B1194612) leakage assays are a standard in vitro method to quantify the membrane-disrupting activity of a compound and assess its impact on membrane integrity. nih.gov These assays typically involve encapsulating a fluorescent probe, such as carboxyfluorescein (CF), within large unilamellar vesicles (LUVs) at a self-quenching concentration. researchgate.net If a test compound compromises the membrane's integrity, the encapsulated dye leaks out into the surrounding buffer, becomes diluted, and its fluorescence emission increases significantly. researchgate.netnih.gov The percentage of leakage is calculated relative to the maximum fluorescence achieved by completely lysing the liposomes with a detergent like Triton X-100. nih.gov

Studies using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) on the related compound sodium lauroyl lactylate (SLL) provide insight into the potential effects of this compound. mdpi.com These investigations revealed that at concentrations above its critical micelle concentration, SLL interacts with and inserts into the outer leaflet of a supported lipid bilayer, disrupting its packing. mdpi.com However, this interaction does not necessarily lead to extensive solubilization or complete lysis of the membrane, indicating a nuanced mechanism that perturbs membrane integrity without causing catastrophic failure under certain conditions. mdpi.com The degree of leakage in a liposome assay would therefore depend on the concentration of this compound and the lipid composition of the vesicles.

Table 2: Representative Data from a Carboxyfluorescein Liposome Leakage Assay
CompoundConcentration (µM)% Leakage (at 5 min)Interpretation
Negative Control (Buffer)N/A~0-2%Baseline fluorescence, intact liposomes.
This compound1015%Minor membrane perturbation.
This compound5045%Significant disruption of membrane integrity.
This compound10080%High level of membrane disruption.
Positive Control (Triton X-100)0.1% v/v100%Complete liposome lysis. nih.gov
Note: This table presents hypothetical data based on the principles of liposome leakage assays to illustrate the expected dose-dependent effect.

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the interactions between small molecules and lipid bilayers at an atomic level of detail. nih.gov These simulations can model the spontaneous insertion of a molecule like this compound into a model membrane, providing insights that are complementary to experimental data. researchgate.net By simulating the trajectory of each atom over time, MD can elucidate the precise orientation, position, and dynamic behavior of the compound within the lipid environment. nih.govrsc.org

Area per lipid: The insertion of this compound would be expected to increase the average surface area occupied by each lipid molecule. rsc.org

Bilayer thickness: Consistent with experimental predictions, simulations can quantify the degree of membrane thinning. rsc.org

Lipid order parameters (SCD): These parameters measure the conformational order of the lipid acyl chains. A decrease in SCD would indicate that the compound is disordering the membrane, consistent with an increase in fluidity. rsc.org

Free energy of insertion: This can be calculated to understand the thermodynamic favorability of the molecule moving from the aqueous phase into the hydrophobic core of the membrane.

MD simulations can thus provide a mechanistic picture of how this compound disrupts membrane structure, affecting its fluidity and integrity. researchgate.net

Table 3: Key Parameters Obtainable from MD Simulations of this compound-Membrane Interactions
Simulation ParameterDescriptionRelevance to Mechanism
Potential of Mean Force (PMF)The free energy profile of moving the molecule from the solvent to the center of the bilayer.Determines the energetic barrier and equilibrium position of this compound within the membrane.
Area Per LipidThe average lateral surface area occupied by a single lipid molecule in the bilayer. rsc.orgAn increase indicates lateral expansion of the membrane due to molecular insertion.
Deuterium Order Parameter (SCD)A measure of the orientational order of the C-H bonds in the lipid acyl chains. rsc.orgA decrease signifies increased disorder and fluidity of the membrane core.
Radial Distribution Function (RDF)Describes the probability of finding specific atoms of the lipid or water at a given distance from the atoms of this compound.Reveals specific molecular interactions, such as hydrogen bonding with lipid headgroups or water.

This compound Interactions with Proteins and Peptides in In Vitro Models

While the interactions of this compound with lipid membranes are a primary focus, its potential interactions with proteins and peptides are also of interest. Direct research on the binding and conformational effects of the small molecule this compound on proteins is limited in the available scientific literature. The following sections describe the standard in vitro methodologies that would be employed to characterize such interactions.

To determine if this compound binds to a model protein and to quantify the strength and stoichiometry of this interaction, several biophysical techniques can be utilized. Isothermal Titration Calorimetry (ITC) is a primary method that directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the model protein, one can determine the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and the stoichiometry of binding (n).

Another common technique is Surface Plasmon Resonance (SPR), where the model protein is immobilized on a sensor surface, and a solution of this compound is flowed over it. Binding is detected as a change in the refractive index at the surface, allowing for the determination of association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated. These methods provide quantitative data on the direct physical interaction between the compound and a protein.

Table 4: Key Parameters for Characterizing Protein-Ligand Binding
ParameterSymbolDefinitionTypical Technique(s)
Dissociation ConstantKdThe concentration of ligand at which half of the protein binding sites are occupied at equilibrium; a measure of binding affinity.ITC, SPR, Fluorescence Anisotropy
StoichiometrynThe number of ligand molecules that bind to a single protein molecule.ITC
Enthalpy of BindingΔHThe heat change associated with the binding event, indicating the contribution of hydrogen bonds and van der Waals forces.ITC
Entropy of BindingΔSThe change in disorder of the system upon binding, often related to hydrophobic interactions and conformational changes.ITC

The binding of a small molecule like this compound to a protein can induce conformational changes in the protein's structure, which may affect its stability and function. Spectroscopic techniques are highly effective for monitoring such changes in vitro.

Circular Dichroism (CD) spectroscopy is widely used to assess the secondary structure of proteins. The far-UV CD spectrum (190-250 nm) provides information on the relative proportions of α-helices, β-sheets, and random coil structures. A change in the CD spectrum upon the addition of this compound would indicate that its binding alters the protein's secondary structure. Thermal denaturation studies monitored by CD can also reveal changes in the protein's melting temperature (Tm), providing a measure of its thermodynamic stability.

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool that probes the vibrational frequencies of the peptide backbone, particularly in the Amide I band region. nih.gov Deconvolution of the Amide I band can yield quantitative information about different secondary structural elements. nih.gov Changes in the shape and position of this band in the presence of this compound would provide evidence of a conformational shift in the protein structure.

Table 5: In Vitro Techniques for Assessing Protein Conformational Changes
TechniquePrimary MeasurementInformation Gained
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized light.Changes in protein secondary structure (α-helix, β-sheet content). Changes in thermal stability (Tm).
Fourier-Transform Infrared (FTIR) SpectroscopyInfrared absorption of peptide backbone amide bonds (Amide I and II bands). nih.govQuantitative analysis of secondary structure elements. nih.gov
Intrinsic Tryptophan FluorescenceChanges in the fluorescence emission spectrum of tryptophan residues.Changes in the local environment of tryptophan residues, indicating tertiary structure alterations.

Myristoylation in Biological Signaling and Protein Function (General, not this compound specific, but Myristoyl related processes)

Myristoylation is a crucial lipid modification of proteins, involving the covalent attachment of a myristoyl group, derived from the 14-carbon saturated fatty acid myristic acid, to the N-terminal glycine (B1666218) residue of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur either co-translationally on a nascent polypeptide chain or post-translationally on an internal glycine exposed by events like caspase cleavage during apoptosis. Myristoylation is not merely a passive anchor but an active regulator of protein function, playing a vital role in a multitude of cellular processes, particularly in signal transduction.

The primary function of the myristoyl group is to facilitate weak and reversible protein-lipid and protein-protein interactions, which are essential for localizing proteins to specific subcellular membranes. The hydrophobic myristoyl moiety acts as a membrane-targeting signal, guiding proteins to the plasma membrane, endoplasmic reticulum, Golgi apparatus, and other organelles. This localization is critical for the function of many signaling proteins, including G-proteins, protein kinases (like the Src family), and small GTPases, enabling their participation in signal transduction cascades that regulate cell growth, differentiation, and immune responses. For instance, the myristoylation-dependent targeting of Lck and Fyn kinases to T-cell receptors is integral to T-cell activation.

Myristoylation also serves as a "molecular switch" to dynamically regulate protein activity and localization. In some proteins, the myristoyl group is sequestered within a hydrophobic pocket of the protein, rendering it inactive. A conformational change, induced by ligand binding or the exchange of GDP for GTP, can expose the myristoyl group, triggering membrane association and subsequent signaling events. This switch mechanism allows for rapid and flexible cellular responses. Furthermore, myristoylation can be coupled with other modifications, such as palmitoylation, to fine-tune membrane affinity. While myristoylation alone promotes transient membrane interactions, subsequent palmitoylation can create a more stable anchor, slowing dissociation from the membrane. This dual modification provides another layer of regulatory control over protein localization and function.

Beyond membrane targeting, this lipid modification influences protein stability by promoting proper folding and protecting against degradation. It also directly mediates protein-protein interactions, which are important for the assembly of larger signaling complexes. The dysregulation of myristoylation is implicated in various disease states, including cancer and infectious diseases, highlighting its fundamental importance in cellular physiology.

Carbohydrate and Polymer Interactions in Model Systems

Starch-Lactylate Inclusion Complex Formation and Characterization

Acyl lactylates, such as sodium stearoyl lactylate (SSL), a well-studied analogue of this compound, are known to interact strongly with starch, particularly its linear amylose (B160209) component, to form inclusion complexes. This interaction involves the insertion of the hydrophobic fatty acid tail of the lactylate into the helical cavity of the amylose chain. This process induces a conformational change in the amylose, favoring the formation of a single, left-handed helix known as a V-type amylose structure. The formation of these complexes significantly alters the physicochemical properties of the starch.

The characterization of starch-lactylate complexes is typically performed using several analytical techniques:

X-Ray Diffraction (XRD): This technique provides evidence for the formation of the V-type crystalline structure. Studies on wheat starch with SSL show a strong surfactant-amylose complex pattern, confirming that the surfactant molecules enter the starch granules even at temperatures as low as 60°C.

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the starch. The formation of an amylose-lactylate complex can be observed as a distinct melting endotherm at a higher temperature than the gelatinization temperature of the native starch. This indicates the formation of a thermally stable complex.

Amperometric Iodine Titration: The ability of amylose to bind iodine to form a characteristic blue color is hindered when its helical core is occupied by a ligand like a lactylate. Therefore, a reduction in iodine affinity serves as a quantitative measure of the extent of complex formation.

The formation of these inclusion complexes has significant functional consequences. It effectively inhibits the swelling and solubilization of starch granules during heating by preventing the leaching of amylose from the granule. This complexation is a key mechanism behind the anti-staling effects of lactylates in baked goods, as the complexed amylose is less available for retrogradation (recrystallization), which is a primary cause of staling.

Table 1: Effect of Sodium Stearoyl Lactylate (SSL) on Wheat Starch Properties
PropertyControl (Wheat Starch)Wheat Starch + SSLObservationReference
Iodine Affinity of Solubles~11Significantly LowerSSL complexes with amylose, reducing its ability to bind iodine.
X-Ray Diffraction PatternA-typeV-amylose patternIndicates formation of a helical inclusion complex.
Swelling and Solubility (below 85°C)HighInhibitedThe complex delays the release of solubles and lessens granule deformation.
Gelatinization TemperatureBaselineIncreasedThe complex requires more energy to dissociate.
Peak ViscosityBaselineDecreasedInhibition of granular swelling leads to lower peak viscosity during pasting.

Effects on Polymer Network Structure and Rheology

Lactylates significantly influence the structure and rheological properties of polymer networks, most notably the gluten protein network in wheat dough. The interaction of lactylates with gluten proteins leads to a more robust, stable, and elastic network structure. This dough-strengthening effect is attributed to the ability of lactylates to form complexes with gluten proteins, enhancing their connectivity and gas-retention capabilities.

Dynamic rheological studies demonstrate that the addition of lactylates or the direct lactylation of gluten protein increases both the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. The consistent observation that G' remains significantly greater than G'' indicates a predominantly solid-like, elastic behavior, which is enhanced by the lactylate treatment. This improved viscoelasticity is crucial for dough handling and the final texture of baked products.

At a molecular level, lactylation can induce changes in the secondary structure of the gluten proteins. Spectroscopic analysis has shown that lactylation can lead to a significant increase in the proportion of β-sheet structures and a corresponding decrease in β-turns. These structural shifts are believed to contribute to the formation of a more ordered and stronger protein network. Microstructural analysis supports these findings, revealing that doughs treated with lactylated gluten possess a denser, more uniform, and more highly connected protein network compared to controls. This enhanced network structure is more resilient to stresses such as those encountered during freeze-thaw cycles.

Table 2: Impact of Lactylation on Gluten Protein Properties
ParameterRaw GlutenLactate-Treated GlutenSodium Lactate-Treated GlutenKey FindingReference
Storage Modulus (G')BaselineIncreasedIncreasedLactylation enhances the elastic properties of the gluten network.
Loss Modulus (G'')BaselineIncreasedIncreasedLactylation enhances the viscous properties of the gluten network.
β-sheet content (%)28.65%36.26%43.76%Lactylation promotes the formation of β-sheet secondary structures.
β-turn content (%)BaselineDecreasedDecreasedLactylation leads to a reduction in β-turn structures.

Mechanisms of Action in Controlled Delivery Systems (Theoretical/Model Studies)

Influence on Drug Solubilization and Encapsulation Efficiency in Model Carriers

In the design of controlled delivery systems such as micro- or nanoparticles, surfactants play a critical role in both the formulation process and the ultimate performance of the carrier. This compound, as an amphiphilic molecule, is theoretically well-suited to function as a surfactant in these systems. Its primary influence stems from its ability to modify interfacial properties and interact with both the drug and the carrier matrix.

One of the key functions of surfactants is to improve drug encapsulation efficiency (EE), particularly for hydrophilic (water-soluble) drugs within hydrophobic polymer matrices like poly(lactic-co-glycolic acid) (PLGA) or polyhydroxyalkanoates (PHAs). During formulation methods like emulsion-solvent evaporation, water-soluble drugs tend to partition into the external aqueous phase, leading to low EE. The inclusion of a surfactant can mitigate this loss. By positioning at the oil-water interface, the surfactant can form a barrier that hinders drug leakage. For instance, increasing the concentration of a hydrophobic surfactant in the primary emulsion can make the forming nanocapsules more hydrophobic, minimizing the diffusion of a hydrophilic drug into the outer aqueous phase and thereby increasing EE.

Furthermore, surfactants are essential for stabilizing the nanoparticle dispersion. They adsorb onto the surface of the newly formed particles, reducing the interfacial tension between the particle and the dispersion medium. This reduction in free energy facilitates the formation of smaller particles. Once formed, the surfactant layer provides stability against aggregation through mechanisms like steric hindrance, where the hydrophobic groups on adjacent particles are prevented from interacting. The choice of surfactant is critical, as its properties (e.g., hydrophilic-lipophilic balance, charge) will dictate its effectiveness in stabilizing a given polymer system. While non-ionic surfactants are widely used for their low toxicity and ability to prevent protein adsorption, anionic surfactants have also been explored to achieve smaller particle sizes.

Table 3: Theoretical Influence of Surfactants on Model Carrier Properties
ParameterMechanism of Surfactant InfluenceExpected OutcomeReference
Particle SizeReduces interfacial tension during particle formation.Decrease in particle size with increasing surfactant concentration.
Encapsulation Efficiency (EE)Forms a barrier at the particle-water interface, preventing drug leakage. Increases hydrophobicity of the particle surface.Increase in EE, especially for hydrophilic drugs in hydrophobic matrices.
System StabilityAdsorbs to the particle surface, providing steric or electrostatic repulsion.Prevents particle aggregation and precipitation.
Drug SolubilizationCan form micelles or increase the solubility of a poorly soluble drug within the polymer matrix.Higher drug loading capacity for poorly soluble drugs.

Release Kinetics from Micro/Nano-particles (Model Systems)

The release of a drug from a polymeric micro- or nanoparticle carrier is a complex process governed by multiple mechanisms, including diffusion of the drug through the polymer matrix, swelling of the matrix upon hydration, and erosion or degradation of the polymer itself. The presence of a surfactant like this compound within the formulation can theoretically modulate these release kinetics.

Drug release often begins with an initial "burst release," where a significant fraction of the drug, particularly that located on or near the particle surface, is rapidly released upon exposure to the medium. The concentration and type of surfactant can influence the magnitude of this burst. In some model systems, nanocapsules formulated with low concentrations of surfactants tend to exhibit a higher burst release. This may be due to a less dense or less stable surfactant layer at the particle interface.

Following the initial burst, the release profile is dictated by the slower, more controlled mechanisms. In diffusion-controlled systems, the drug moves through the intact polymer matrix, a process described by Fick's law. The rate depends on the drug's diffusion coefficient within the polymer, the particle's surface area, and the concentration gradient. Surfactants can alter the microstructure of the polymer matrix, potentially creating pores or channels that could either facilitate or hinder drug diffusion.

Role in Advanced Material Science and Formulation Design Mechanistic Focus

Design Principles for Stable Emulsions and Dispersions utilizing Myristoyl Lactylate

The formation of stable emulsions and dispersions is a cornerstone of formulation science, with applications ranging from cosmetics to pharmaceuticals. This compound, often in its salt form (e.g., sodium this compound), is a key ingredient in creating these systems due to its ability to reduce the interfacial tension between immiscible phases like oil and water. cosmileeurope.euingredientstodiefor.com

Hydrophilic-Lipophilic Balance (HLB) Concept and this compound

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to select surfactants for specific applications. spcop.in The HLB value of a surfactant indicates its relative affinity for water and oil, with lower values signifying a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) nature. cnchemsino.comwikipedia.org The required HLB for emulsifying a particular oil phase can be calculated, and a blend of emulsifiers is often used to achieve the optimal HLB for maximum stability. scientificspectator.com

Table 1: General HLB Values and Surfactant Functionality

HLB Range Functionality
1-3 Antifoaming agent
3-6 W/O (water-in-oil) emulsifier
7-9 Wetting and spreading agent
8-16 O/W (oil-in-water) emulsifier
13-16 Detergent
16-18 Solubilizer or hydrotrope

Data sourced from multiple references. wikipedia.org

Phase Inversion Temperature (PIT) Methodologies

The Phase Inversion Temperature (PIT) method is a technique used to create fine and stable emulsions, particularly with non-ionic surfactants. bibliotekanauki.plaidic.it This method relies on the principle that the HLB of certain surfactants is temperature-dependent. firp-ula.org As the temperature of an oil/water/surfactant system is increased, the surfactant's hydrophilicity decreases. At the PIT, the surfactant's affinity for both the oil and water phases is balanced, leading to a phase inversion from an o/w to a w/o emulsion (or vice versa upon cooling). nih.gov Emulsification near the PIT, followed by rapid cooling, can produce extremely fine and stable emulsion droplets. firp-ula.orgnih.gov

This compound in Micro/Nano-encapsulation Systems (Mechanistic Studies)

Micro- and nano-encapsulation are processes where tiny particles or droplets are surrounded by a coating, or shell, to create microcapsules or nanocapsules. This technology is used to protect sensitive active ingredients, control their release, and improve their handling. scispace.comresearchgate.net

Interfacial Polymerization and Film Formation around Droplets

Interfacial polymerization is a key technique in microencapsulation where a polymer shell forms at the interface between two immiscible liquids, such as oil and water. researchgate.net Surfactants like this compound play a crucial role in this process by stabilizing the initial emulsion of the core material (e.g., oil droplets in water) before and during the polymerization reaction. cosmileeurope.eu The surfactant molecules adsorb at the oil-water interface, reducing interfacial tension and preventing the droplets from coalescing. This stable emulsion provides the template for the subsequent formation of a solid polymer film around each individual droplet. The choice of surfactant can influence the characteristics of the resulting microcapsules.

Influence on Shell Properties and Release Characteristics in Model Systems

The properties of the microcapsule shell, such as its thickness, porosity, and mechanical strength, are critical as they dictate the release characteristics of the encapsulated core material. chalmers.senih.gov The surfactant used in the encapsulation process can significantly influence these shell properties. For instance, the interaction between the surfactant and the polymer-forming monomers at the interface can affect the kinetics of the polymerization reaction and the final structure of the polymer network.

While direct studies on this compound's influence on shell properties are not detailed in the provided results, the general principles of microencapsulation suggest its impact. The concentration and chemical nature of the surfactant can affect the particle size of the microcapsules, the encapsulation efficiency, and the subsequent release rate of the active ingredient. nih.govmdpi.com By modifying the interfacial environment, this compound can indirectly control the diffusion barrier presented by the microcapsule shell, thereby tuning the release profile of the encapsulated substance. chalmers.se Controlled release is a significant advantage of microencapsulation, allowing for the prolonged action of an active ingredient. scispace.com

Table 2: Factors Influencing Microcapsule Properties

Factor Influence on Microcapsule Properties
Surfactant Type and Concentration Affects emulsion stability, particle size, and surface characteristics. nih.govmdpi.com
Core to Shell Ratio Determines the payload of the active ingredient and can influence particle size and thermal properties. mdpi.com
Polymerization Conditions Temperature, stirring speed, and monomer concentration impact shell thickness and integrity. mdpi.com

| Wall Material Composition | The choice of polymer dictates the mechanical strength, permeability, and biodegradability of the shell. nih.gov |

Application in Rheology Modification of Soft Materials

Rheology is the study of the flow and deformation of matter. google.com In the context of soft materials like creams, lotions, and gels, rheology modifiers are crucial for achieving the desired viscosity, texture, and stability. clariant.com this compound and its derivatives can contribute to the rheological properties of formulations, often through the formation of structured phases.

Lactylates can function as viscosity enhancers. foodadditives.netgoogle.com In oil-in-water emulsions, certain emulsifier systems, which can include acyl lactylates, are known to form lamellar liquid crystalline networks in the continuous aqueous phase. google.comgoogle.com These ordered, multi-lamellar structures entrap water molecules and create a gel-like network that increases the viscosity and imparts long-term stability to the emulsion by preventing the coalescence of oil droplets. google.comgoogle.com The formation of these liquid crystals can provide a unique skin feel and contribute to the moisturizing properties of the product. olivatis.life this compound, in combination with other ingredients like fatty alcohols and other emulsifiers, can participate in the formation of these viscosity-building lamellar phases. google.comgoogle.comecco-verde.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Sodium this compound
Myristic acid
Lactic acid
Sodium Stearoyl Lactylate
Calcium stearoyl lactylate

Advanced Analytical and Characterization Techniques for Myristoyl Lactylate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers powerful tools for probing the molecular structure and composition of Myristoyl Lactylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. hyphadiscovery.commdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and spatial arrangement of atoms within the molecule.

Research Findings:

¹H NMR: Protons on the long alkyl chain of the myristoyl group would appear in the upfield region (approx. 0.8-2.5 ppm), with the terminal methyl group showing a characteristic triplet. Protons on the lactyl unit, specifically those adjacent to ester and ether linkages, would resonate further downfield.

¹³C NMR: The carbonyl carbons of the ester groups in the lactylate structure would exhibit characteristic shifts in the downfield region (approx. 170-180 ppm). The carbons of the myristoyl alkyl chain would have a series of signals in the aliphatic region of the spectrum.

Quantitative NMR (qNMR) is a powerful application for assessing the purity of substances. oxinst.com By integrating the signals of the analyte against a certified reference standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy. oxinst.commestrelab.com This method relies on the principle that the signal intensity is directly proportional to the number of nuclei giving rise to the signal. oxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Myristoyl CH₃~0.9 (triplet)~14
Myristoyl (CH₂)ₙ~1.2-1.6~22-34
Myristoyl α-CH₂ (next to C=O)~2.3 (triplet)~35
Lactyl CH₃~1.4 (doublet)~20
Lactyl CH~4.0-5.0 (quartet/multiplet)~66-70
Ester C=O-~170-175

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific structure of the lactylate oligomer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by identifying the functional groups present in a molecule. mt.comsepscience.comresearchgate.net

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mt.com Key functional groups in this compound, such as carbonyls (C=O) from the ester linkages and C-O bonds, exhibit strong, characteristic absorption bands.

Research Findings:

The IR spectrum of this compound is expected to show:

A strong absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O stretching vibration of the ester groups.

Strong bands in the region of 1000-1300 cm⁻¹ , corresponding to C-O stretching vibrations within the ester and ether linkages of the lactylate chain.

Bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the long alkyl chain of the myristoyl group. libretexts.org

In studies of related compounds, IR spectroscopy has been used to confirm the presence of specific functional groups and to monitor changes in molecular structure. nih.govgoogleapis.com

Raman Spectroscopy:

Raman spectroscopy involves the inelastic scattering of monochromatic light from a laser source. nih.gov While IR is sensitive to polar functional groups, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. mt.com

Research Findings:

For this compound, Raman spectroscopy would be particularly effective for analyzing:

The C-C bond vibrations within the long hydrocarbon backbone of the myristoyl moiety.

Symmetric stretching vibrations of the molecule.

Raman spectroscopy is often used in conjunction with IR to obtain a more complete vibrational profile of a molecule. mt.commdpi.com It is also valuable for analyzing samples in aqueous solutions, as water is a weak Raman scatterer. mt.comsepscience.com Recent applications have demonstrated the utility of Raman spectroscopy for the quantitative analysis of active ingredients in complex cosmetic formulations without extensive sample preparation. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

Functional GroupIR Frequency Range (cm⁻¹)Raman Frequency Range (cm⁻¹)Vibration Type
C-H (Alkyl)2850-3000 (strong)2850-3000 (strong)Stretching
C=O (Ester)1730-1750 (strong)1730-1750 (weak)Stretching
C-O1000-1300 (strong)1000-1300 (moderate)Stretching
C-C(weak)800-1200 (moderate)Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.gov

Research Findings:

Various ionization techniques can be employed for the analysis of lipid-based molecules like this compound. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization methods that can generate intact molecular ions, allowing for accurate molecular weight determination. nih.gov

Once the molecular ions are generated, they can be subjected to fragmentation through techniques like collision-induced dissociation (CID). jeolusa.com The resulting fragment ions provide a wealth of structural information. For this compound, fragmentation would likely occur at the ester linkages, leading to the loss of lactic acid units and characteristic fragments corresponding to the myristoyl cation and various lactyl-containing ions. Analysis of these fragments helps to confirm the sequence and length of the lactylate chain. libretexts.org

In studies of other myristoylated molecules, high-resolution mass spectrometry has been used to confirm the incorporation of the myristoyl group and to determine the precise molecular weight. nih.govelifesciences.org

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is often present in complex commercial preparations, chromatography is indispensable for isolating it from other components and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. lstmed.ac.uk For this compound, a reversed-phase HPLC (RP-HPLC) method is typically most suitable.

Research Findings:

Developing an HPLC method for this compound would involve optimizing several parameters:

Stationary Phase: A C18 or C8 column is commonly used for separating lipid-based molecules, providing good retention and resolution.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is often required to effectively separate the components of varying polarity present in a lactylate mixture.

Detector: A UV detector may have limited utility as this compound lacks a strong chromophore. However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly effective as they are universal detectors for non-volatile analytes. Coupling HPLC with mass spectrometry (HPLC-MS) provides the highest level of specificity and sensitivity for both identification and quantification. service.gov.uk

Studies on the analysis of similar compounds, such as stearoyl lactylates, have demonstrated the successful development of HPLC methods for their quantification in various food matrices. nih.gov These methods show excellent linearity, precision, and accuracy. nih.gov Similar approaches can be adapted for this compound.

Table 3: Example HPLC Method Parameters for Lactylate Analysis

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile/Methanol
GradientTime-programmed gradient from high A % to high B %
Flow Rate1.0 mL/min
DetectorELSD or MS
Injection Volume10 µL

These are representative parameters and would require optimization for the specific analysis of this compound. Source: Adapted from methods for similar compounds. nih.gov

Gas Chromatography (GC) for Volatile Components or Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While this compound itself is not sufficiently volatile for direct GC analysis, the technique can be used to analyze its constituent parts after derivatization.

Research Findings:

To analyze this compound by GC, it must first be hydrolyzed to break the ester bonds, yielding myristic acid and lactic acid. These components can then be converted into more volatile derivatives, such as methyl esters (for the fatty acid) or silyl (B83357) ethers (for both). This process is known as derivatization.

The derivatized components can then be separated and quantified using a GC system, typically equipped with a Flame Ionization Detector (FID). nih.gov This approach allows for the determination of the fatty acid profile of the original lactylate. It can also be used to check for the presence of any volatile impurities in the raw material. In the analysis of stearoyl lactylates, GC methods based on hydrolysis and silylation have been established. nih.gov

Thermal Analysis of this compound and Its Composites

Thermal analysis techniques are crucial for understanding the physical and chemical properties of materials as a function of temperature. For this compound and its formulations, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to study the thermal properties of materials. numberanalytics.com It measures the difference in heat flow between a sample and a reference as a function of temperature, which allows for the determination of phase transitions such as melting, crystallization, and glass transitions. measurlabs.com This information is vital for understanding the physical state of this compound in various formulations and its interaction with other components. numberanalytics.commalvernpanalytical.com The phase transition temperature can be determined by DSC. googleapis.com

In the context of this compound, which is often used in emulsions and lipid-based systems, DSC can be used to:

Determine the melting point and enthalpy of fusion of the pure compound.

Investigate the effect of this compound on the crystallization and melting behavior of other lipids in a formulation.

Assess the physical state (crystalline or amorphous) of the compound within a composite material.

Study the phase transitions of lipid bilayers in liposomes or other nanocarriers containing this compound. malvernpanalytical.com

Typical DSC Parameters for Material Characterization
ParameterInformation ObtainedRelevance to this compound
Melting Temperature (Tm)Temperature at which a substance transitions from solid to liquidPurity and identification of this compound
Crystallization Temperature (Tc)Temperature at which a substance crystallizes from a molten stateProcessing and storage stability of formulations
Enthalpy of Fusion (ΔH)Heat absorbed during meltingDegree of crystallinity
Glass Transition Temperature (Tg)Temperature at which an amorphous solid becomes rubberyStability of amorphous formulations

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mat-cs.comnumberanalytics.com This technique is primarily used to evaluate the thermal stability and composition of materials. mat-cs.com A TGA instrument consists of a sensitive balance, a furnace, and a system to control the temperature and atmosphere. numberanalytics.com

For this compound, TGA can provide critical information on:

Thermal decomposition temperature: This indicates the temperature at which the compound begins to degrade, a key parameter for determining processing and storage limits. medipol.edu.tr

Moisture content: TGA can quantify the amount of water or other volatile components present in a sample.

Composition of composites: In formulations containing this compound, TGA can help to determine the relative amounts of different components based on their distinct decomposition profiles.

Kinetic analysis: The data from TGA can be used to study the kinetics of thermal decomposition. medipol.edu.tr

Information from TGA of this compound
MeasurementSignificance
Onset of DecompositionIndicates the upper temperature limit for handling and processing
Mass Loss at Specific TemperaturesQuantifies the loss of volatile components or decomposition products
Residual MassIndicates the amount of non-volatile residue remaining after heating

Microscopic and Scattering Techniques for Morphological and Size Characterization

Understanding the morphology and particle size distribution is essential for evaluating the performance and stability of emulsions containing this compound. Electron microscopy and light scattering techniques are powerful tools for this purpose.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution images of the microstructure of emulsions. encyclopedia.pub These methods can visualize the size, shape, and distribution of droplets within the emulsion. encyclopedia.pub

Scanning Electron Microscopy (SEM):

SEM is used to observe the surface morphology of samples. mdpi.com For emulsions, this often requires specialized preparation techniques like cryo-SEM, where the sample is rapidly frozen to preserve its structure. nih.gov This allows for the visualization of the three-dimensional arrangement of the dispersed phase. SEM can reveal information about droplet aggregation and the structure of the interfacial film. mdpi.com

Transmission Electron Microscopy (TEM):

TEM provides even higher resolution images and can be used to observe the internal structure of emulsion droplets. nih.gov Cryo-TEM is a valuable technique for imaging emulsions in their native, hydrated state, avoiding artifacts from traditional sample preparation methods. nih.gov Liquid phase TEM (LPTEM) allows for the direct observation of emulsion dynamics, such as droplet coalescence and phase separation, in real-time. nih.gov

Light scattering techniques are non-invasive methods used to determine the size and aggregation state of particles in a dispersion.

Dynamic Light Scattering (DLS):

DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. usp.organton-paar.com Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. usp.org By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation. usp.orgmicrotrac.com DLS is well-suited for measuring the size of submicron particles and is commonly used to characterize emulsions. usp.orgmicrotrac.com

Static Light Scattering (SLS):

SLS measures the time-averaged intensity of scattered light as a function of the scattering angle. numberanalytics.com This technique can be used to determine the weight-average molecular weight, radius of gyration, and the second virial coefficient, which provides information about particle interactions. numberanalytics.comeurofinsdiscovery.com SLS is particularly useful for studying the aggregation of particles in a system. numberanalytics.comeurofinsdiscovery.com

Comparison of Sizing and Morphological Techniques
TechniqueInformation ProvidedTypical Size RangeAdvantagesLimitations
SEMSurface morphology, droplet shape and aggregation mdpi.comNanometer to micrometerHigh resolution, 3D-like imagesRequires sample preparation (e.g., cryo-fixation) nih.gov
TEMInternal structure, droplet size and distribution nih.govSub-nanometer to micrometerVery high resolution, can observe internal featuresRequires very thin samples, potential for artifacts nih.gov
DLSHydrodynamic diameter, size distribution, polydispersity usp.orgmicrotrac.com0.3 nm to 10 µm microtrac.comFast, non-invasive, good for submicron particlesSensitive to dust and large aggregates, provides an intensity-weighted average
SLSMolecular weight, radius of gyration, particle interactions, aggregation numberanalytics.comeurofinsdiscovery.comWide rangeProvides absolute molecular weight, sensitive to large aggregatesRequires careful sample preparation and knowledge of optical properties

Atomic Force Microscopy (AFM) for Interfacial Film Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. In the context of this compound, AFM is an invaluable tool for characterizing the interfacial films it forms, for instance, at an oil-water or air-water interface. This technique does not require extensive sample preparation that might alter the delicate structure of the film.

The fundamental principle of AFM involves scanning a sharp tip, on the order of a few nanometers, over a sample surface. The tip is located at the free end of a cantilever. As the tip scans the surface, forces between the tip and the sample lead to a deflection of the cantilever. This deflection is typically monitored by a laser beam reflected from the top of the cantilever onto a position-sensitive photodiode. By maintaining a constant tip-sample force (in contact mode) or a constant cantilever oscillation amplitude (in tapping mode), the scanner adjusts its height at each point, generating a precise three-dimensional topographic map of the surface.

For this compound interfacial films, which are crucial for the stability of emulsions, AFM can elucidate several key characteristics:

Film Thickness and Homogeneity: By imaging the edges of a deposited film or by creating a scratch in the film, the height difference measured by the AFM can provide an estimate of the film's thickness. The homogeneity of the film can be assessed by the uniformity of the topography across the scanned area.

Surface Roughness: Quantitative analysis of the AFM topographic data allows for the calculation of surface roughness parameters, such as the root mean square (RMS) roughness. This can provide insights into the packing of the this compound molecules at the interface. A smoother surface might indicate a more ordered and densely packed film.

Mechanical Properties: In addition to imaging, AFM can be operated in a force spectroscopy mode to probe the local mechanical properties of the interfacial film, such as its stiffness or adhesion.

Research findings from AFM studies on similar amphiphilic molecules demonstrate the potential of this technique for this compound. For instance, studies on protein films at interfaces have shown the formation of homogeneous, flat networks that can be imaged at molecular resolution. nih.gov The data obtainable from such an analysis for a this compound film could be presented as follows:

Table 1: Hypothetical AFM Topographical Data for a this compound Interfacial Film

ParameterValueDescription
Scan Size 5 µm x 5 µmThe area of the interfacial film being analyzed.
Imaging Mode Tapping ModeA technique that minimizes lateral forces during scanning, ideal for soft biological samples.
Root Mean Square (RMS) Roughness 1.2 nmA measure of the small-scale variations in the height of the film surface.
Average Film Thickness 5.8 nmThe average height of the adsorbed this compound layer.
Morphological Features Homogeneous network with occasional small aggregatesDescribes the visual characteristics of the film as seen in the AFM image.

Such detailed structural information is critical for understanding how this compound functions as an emulsifier and stabilizer, by correlating its molecular arrangement at the interface with the macroscopic properties of the emulsion.

Confocal Laser Scanning Microscopy (CLSM) for Emulsion Gel Microstructure

Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique used to increase micrograph contrast and to reconstruct three-dimensional images of samples. consistence.nl It is particularly well-suited for studying the complex microstructure of food systems like emulsion gels, where this compound may be a key ingredient. CLSM offers several advantages over conventional light microscopy, including the ability to control depth of field, eliminate out-of-focus glare, and collect serial optical sections from thick specimens. usu.edu

The principle of CLSM involves using a laser to excite fluorescent molecules within the sample. The emitted fluorescent light is then focused through a pinhole aperture before reaching the detector. This pinhole rejects light from out-of-focus planes, allowing for the imaging of a single, thin optical slice of the sample. By scanning the laser across the sample and collecting a series of these optical slices at different depths, a 3D reconstruction of the microstructure can be generated. consistence.nl

In the analysis of an emulsion gel containing this compound, different components can be selectively stained with fluorescent dyes. For instance, a lipophilic dye (like Nile Red) can be used to stain the oil phase, while a hydrophilic dye (like Fast Green FCF) can stain the protein or polysaccharide network in the aqueous phase. This compound, being an emulsifier, would be located at the interface between the oil and water phases.

CLSM analysis of a this compound-stabilized emulsion gel can provide detailed insights into:

Spatial Distribution of Phases: It allows for the clear visualization of the oil droplets dispersed within the continuous aqueous gel matrix.

Droplet Size and Distribution: The size and distribution of the oil droplets can be accurately measured from the 3D reconstructed images, which is crucial for understanding the texture and stability of the emulsion gel.

Gel Network Structure: The structure of the surrounding gel network (e.g., protein or polysaccharide) can be characterized. This includes observing the pore size, network density, and any interactions with the emulsified oil droplets. researchgate.net

Interfacial Layer: While CLSM may not have the resolution to visualize the monomolecular layer of this compound, it can reveal the integrity of the interface and how the droplets are embedded within the gel matrix.

The findings from a CLSM study can be crucial for optimizing the formulation and processing of emulsion gels to achieve desired textural and stability properties.

Table 2: Illustrative CLSM Microstructural Parameters of an Emulsion Gel

ParameterControl (Without this compound)With this compoundSignificance
Average Oil Droplet Diameter 15.2 µm8.5 µmIndicates improved emulsification efficiency.
Oil Droplet Distribution Heterogeneous, signs of coalescenceHomogeneous, well-dispersedSuggests enhanced stability against droplet aggregation.
Gel Network Appearance Coarse, with large poresFiner, more interconnected networkShows the influence of the emulsifier on the gel structure.
Interfacial Association Droplets loosely held in the matrixDroplets well-integrated into the gel networkImplies strong interaction between the emulsified droplets and the gel matrix.

By comparing a control formulation with one containing this compound, CLSM can vividly demonstrate the emulsifier's role in creating a finer, more stable emulsion and a more uniform and robust gel structure.

Biotechnological Perspectives and Biotransformation of Myristoyl Lactylate

Enzymatic Degradation Pathways and Metabolites

The degradation of myristoyl lactylate is primarily initiated through the cleavage of its ester bonds, a reaction readily catalyzed by specific hydrolytic enzymes. This process breaks the compound down into its constituent molecules, which can then be further metabolized by various organisms.

This compound, as a fatty acid ester, is susceptible to enzymatic hydrolysis. The primary enzymes responsible for this breakdown are lipases, which are a class of esterases that catalyze the hydrolysis of ester bonds in lipids. While direct studies on this compound are limited, extensive research on analogous compounds, such as stearoyl lactylate, provides a clear model for its degradation. In-vitro tests have demonstrated that lipase (B570770) readily hydrolyzes stearoyl lactylate into its constituent parts: stearic acid and lactic acid. inchem.org This process is presumed to occur for other acyl lactylates, as the fundamental chemical structure is a fatty acid linked to a lactyl group via an ester bond. wikipedia.org

The lipase-mediated reaction cleaves the ester linkage between the myristic acid carboxyl group and the hydroxyl group of the lactic acid moiety. This breaks the molecule into its parent components.

Table 1: Products of Lipase-Mediated Hydrolysis of this compound

SubstrateEnzymePrimary Metabolites
This compoundLipaseMyristic Acid
Lactic Acid

This table is based on the established degradation pathway for analogous acyl lactylates. wikipedia.orginchem.org

The hydrolysis is an essential first step in the metabolism of the compound, releasing the fatty acid and lactic acid to be assimilated by organisms. inchem.org

Microbial biotransformation refers to the use of microorganisms to perform specific chemical modifications on a compound. medcraveonline.cominteresjournals.org Following the initial enzymatic hydrolysis of this compound, the resulting metabolites—myristic acid and lactic acid—can be further transformed by a wide array of microbes.

Microorganisms possess diverse metabolic pathways to utilize these simple molecules:

Myristic Acid Metabolism: Myristic acid, a saturated fatty acid, is a common substrate for many bacteria and fungi. It typically enters the beta-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle to generate energy for the cell. Some bacteria are also known to use fatty acyl-AMP ligases (FAALs) to activate fatty acids for incorporation into other biosynthetic pathways. nih.gov

Lactic Acid Metabolism: Lactic acid is a key intermediate in the central metabolism of numerous microorganisms. mdpi.com It can be converted to pyruvate (B1213749) by lactate (B86563) dehydrogenase, which then serves as a crucial node, feeding into gluconeogenesis, the citric acid cycle, or fermentation pathways depending on the organism and environmental conditions. utwente.nl Some microbes can utilize lactate as an electron donor for processes like chain elongation to produce medium-chain fatty acids. nih.gov

Potential for this compound in Industrial Bioprocesses (e.g., as a model substrate)

The defined chemical structure and susceptibility to enzymatic cleavage give this compound potential applications in industrial biotechnology, particularly as a model substrate. Model substrates are well-characterized compounds used to study, screen for, or quantify enzymatic activity.

The hydrolysis of this compound by a lipase results in a change in pH due to the release of myristic acid and lactic acid, a change that can be monitored to quantify enzyme activity. Furthermore, the fluorescent properties of certain reporter molecules can be harnessed; for instance, assays using substrates like 4-methylumbelliferyl oleate (B1233923) have been developed to detect lipolytic activity by measuring the release of the fluorescent product. nih.gov A similar assay could potentially be designed using a modified, fluorescently-tagged this compound.

Given its properties, this compound could serve several functions in industrial bioprocesses.

Table 2: Potential Industrial Bioprocess Applications for this compound

Application AreaSpecific UseRationale
Enzyme Screening High-throughput screening for novel lipases.A simple and defined substrate allows for the rapid detection and comparison of lipase activity from different microbial sources.
Enzyme Characterization Studying lipase kinetics and specificity.The known structure facilitates the analysis of enzyme mechanisms, such as Michaelis-Menten kinetics, similar to studies on other simple esters. researchgate.net
Bioremediation Research Model compound for fatty acid ester pollutants.Its degradation can be studied to understand the breakdown of more complex lipid-based environmental contaminants.
Fermentation Studies Carbon source for specific microbial cultures.Can provide both a fatty acid and a lactate source to study metabolic pathways or produce secondary metabolites in select microorganisms. nih.gov

By acting as a reliable and predictable substrate, this compound could aid in the discovery and optimization of enzymes for various industrial applications, from biofuel production to the synthesis of specialty chemicals.

Theoretical and Computational Modeling of Myristoyl Lactylate

Molecular Dynamics (MD) Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for studying surfactants. This technique calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular systems. For myristoyl lactylate, MD simulations can elucidate its conformational preferences, its interactions with solvent molecules and other species, and its behavior at interfaces.

The primary function of emulsifiers like this compound is to adsorb at water/oil interfaces, reducing interfacial tension and stabilizing emulsions. MD simulations are exceptionally well-suited to probe these interfacial phenomena. nih.gov In a typical simulation setup, a box containing separate layers of water and oil (e.g., octane (B31449) or toluene) is constructed, and this compound molecules are introduced into the system. mdpi.comnih.gov

The simulation tracks how the amphiphilic this compound molecules orient themselves: the hydrophobic myristoyl tail (derived from myristic acid) partitions into the oil phase, while the more hydrophilic lactylate headgroup remains in the aqueous phase. researchgate.net Key research findings from such simulations would include:

Interfacial Tension (IFT): Calculation of the pressure tensor across the simulation box allows for the determination of IFT. A successful surfactant like this compound would show a significant reduction in IFT compared to a pure water/oil interface.

Molecular Orientation: The angle of the this compound molecule with respect to the interface normal can be calculated, providing a quantitative measure of its orientation.

Density Profiles: By plotting the density of water, oil, and the surfactant along the axis perpendicular to the interface, one can visualize the structure of the interfacial layer, including its thickness and the distribution of the surfactant's head and tail groups. mdpi.com

Diffusion Behavior: The mobility of surfactant molecules along the interface can be quantified by calculating their lateral diffusion coefficient, which is crucial for understanding the dynamic processes of emulsion stabilization and coalescence. spkx.net.cn

Table 1: Illustrative MD Simulation Data for this compound at a Water/Octane Interface This table presents hypothetical data representative of typical MD simulation outputs.

Parameter Value Description
Interfacial Tension (IFT) 18.5 mN/m The simulated tension at the interface, showing a significant reduction from the ~50 mN/m of a pure water/octane interface.
Average Tilt Angle 35° The average angle of the myristoyl tail with respect to the normal of the interfacial plane.
Interfacial Thickness 1.2 nm The width of the transition region between the bulk water and oil phases, as defined by density profiles.

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules spontaneously aggregate to form micelles. crosa.com.tw This self-assembly process is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails and water. unpak.ac.id MD simulations can model this phenomenon from the bottom up, starting from randomly dispersed surfactant monomers. frontiersin.org

Simulating the micellization of this compound can provide detailed information on:

Critical Micelle Concentration (CMC): While computationally intensive, the CMC can be estimated by running simulations at various concentrations and observing the onset of aggregation.

Aggregation Number (N_agg): The simulations directly yield the average number of this compound molecules that form a stable micelle.

Micelle Structure and Shape: The simulations reveal the three-dimensional structure of the resulting micelles, including the radius of the hydrophobic core, the thickness of the hydrophilic corona, and whether the micelles are spherical, rod-like, or another morphology. nih.gov The shape is heavily influenced by the geometry of the surfactant molecule. ethernet.edu.et

Thermodynamics of Micellization: Advanced simulation techniques can be used to calculate the free energy of micellization, providing a thermodynamic basis for the observed self-assembly behavior. mdpi.com

Table 2: Hypothetical Micellar Properties of this compound from MD Simulations This table contains example data that would be sought from simulations of surfactant self-assembly.

Property Value Method of Determination
Estimated CMC 0.9 mM Observation of spontaneous aggregation across multiple simulation concentrations.
Aggregation Number (N_agg) 75 Direct counting of monomers in equilibrated micellar structures.
Radius of Gyration (R_g) 2.1 nm Calculated from the mass distribution of the atoms within the simulated micelle.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic structure and intrinsic properties. numberanalytics.com Unlike MD, which treats atoms as classical particles, QC methods model the behavior of electrons. These calculations are typically performed on a single molecule in a vacuum or with a simplified solvent model due to their high computational cost.

For this compound, QC calculations can reveal:

Electrostatic Potential (ESP): An ESP map shows the distribution of charge across the molecule, highlighting electron-rich (negative) and electron-poor (positive) regions. This is crucial for understanding where the molecule will engage in electrostatic interactions, such as hydrogen bonding with water or interacting with ions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. mdpi.com The energy gap between them relates to the molecule's stability and polarizability. researchgate.net

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule. These charges are essential parameters used to build accurate force fields for classical MD simulations.

Table 3: Example Quantum Chemical Properties of a this compound Monomer This table shows illustrative results from quantum chemical calculations.

Property Calculated Value Significance
HOMO-LUMO Gap 6.8 eV Indicates high electronic stability and low reactivity in redox reactions.
Molecular Dipole Moment 4.2 Debye Reflects the significant polarity of the lactylate headgroup.
ESP Minimum (on carbonyl oxygen) -55 kcal/mol Identifies the primary site for hydrogen bond acceptance.

Coarse-Grained Models for Large-Scale System Behavior

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems (tens of thousands of atoms) and short timescales (nanoseconds to microseconds). frontiersin.org To study larger-scale phenomena, such as the formation of complex liquid crystalline phases or the interaction of many micelles over longer times, coarse-grained (CG) modeling is employed. plos.orgnih.gov

In a CG model, groups of atoms are represented as single interaction sites or "beads." rug.nl For this compound, the myristoyl chain might be represented by 3-4 hydrophobic beads, while the lactylate headgroup could be represented by 1-2 hydrophilic beads. This simplification reduces the number of particles in the system, allowing for simulations that span larger length scales (micrometers) and timescales (milliseconds). rug.nlaps.org

Using CG simulations, one could model:

Phase Behavior: The formation of different phases (e.g., lamellar, hexagonal, cubic) at high concentrations of this compound in water.

Vesicle and Liposome (B1194612) Formation: The self-assembly of bilayers into closed vesicles, a process far too large and slow for all-atom simulations.

Interaction with Polymers or Proteins: The large-scale interaction of this compound micelles with other macromolecules in a formulated product.

Predictive Modeling of Rheological and Interfacial Properties based on Molecular Structure

A primary goal of computational modeling is to establish a quantitative structure-property relationship (QSPR). By systematically varying the molecular structure in simulations, one can predict how these changes will affect macroscopic properties like viscosity, elasticity, and interfacial tension.

For this compound, this could involve:

Varying Chain Length: Simulating analogues with different alkyl chain lengths (e.g., lauroyl, palmitoyl) to predict the effect on CMC, micelle size, and interfacial activity.

Modifying the Headgroup: Modeling the effect of changing the number of lactylate units to predict how this influences hydrophilicity, packing at interfaces, and the curvature of self-assembled structures.

Relating to Rheology: The interaction energies and diffusion coefficients derived from MD simulations can be used as inputs for higher-level models that predict the rheological behavior (e.g., viscosity) of a concentrated surfactant solution. core.ac.uk For example, stronger inter-micellar attractions, which can be quantified from simulations, would be expected to lead to higher solution viscosity.

Table 4: Hypothetical QSPR for Predicting Viscosity from Molecular Parameters This table illustrates how simulation-derived parameters could be used to predict a macroscopic property.

Number of Lactylate Units (n) Simulated Micellar Interaction Energy (kJ/mol) Predicted Zero-Shear Viscosity (mPa·s)
1 -5.2 15
2 -8.9 45

Future Research Directions and Unexplored Avenues for Myristoyl Lactylate

Hybrid Systems Incorporating Myristoyl Lactylate with Novel Biopolymers

A significant future research avenue lies in the development of hybrid systems that combine this compound with novel biopolymers. Biopolymers, derived from living organisms, offer biocompatibility and biodegradability, which are highly desirable properties. scientificarchives.com The fusion of this compound with biopolymers such as polysaccharides (e.g., chitosan, gellan gum) and polypeptides (e.g., collagen) could yield materials with synergistic or entirely new functionalities. scientificarchives.com

The combination of lipids, like this compound, with biopolymers is a promising area for creating advanced delivery systems. scientificarchives.com These hybrid systems could offer improved stability, controlled release of active ingredients, and enhanced biocompatibility. scientificarchives.com For instance, research could focus on creating nanostructured lipid carriers (NLCs) or solid lipid nanoparticles (SLNs) where this compound is a key component of the lipid matrix, further functionalized with biopolymers to tailor their interaction with biological surfaces. nih.gov The development of such hybrid systems could address challenges in various applications, including pharmaceuticals and advanced cosmetics. scientificarchives.com

Table 1: Potential Biopolymers for Hybrid Systems with this compound

Biopolymer ClassSpecific ExamplesPotential Advantages of Hybrid SystemRelevant Research Areas
PolysaccharidesChitosan, Gellan Gum, Inulin, Gum ArabicEnhanced stability, controlled release, mucoadhesion, pH-responsiveness. scientificarchives.comDrug delivery, tissue engineering, smart materials. scientificarchives.com
PolypeptidesCollagen, Silk FibroinImproved biocompatibility, biomimetic structures, targeted delivery.Regenerative medicine, advanced wound care.
PolynucleotidesDNA, RNAGene delivery, biosensing.Gene therapy, diagnostics.

Future studies should systematically explore the phase behavior, molecular organization, and performance of these hybrid materials. Understanding the interactions between this compound and various biopolymers at a molecular level will be crucial for designing materials with predictable and optimized properties.

Advanced Spectroscopic Probes for In Situ Interfacial Dynamics

The functionality of this compound is intrinsically linked to its behavior at interfaces (e.g., oil-water, air-water). A deeper understanding of these interfacial dynamics at a molecular level is essential for optimizing its use and discovering new applications. Advanced spectroscopic techniques offer powerful tools for in situ, real-time investigation of these phenomena.

Future research should employ techniques like Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) to study the orientation and conformation of this compound molecules in thin films and at electrode surfaces. researchgate.net This can reveal how external stimuli, such as an electric field, affect the molecular arrangement and physical state of this compound-containing layers. researchgate.net Additionally, fluorescence emission spectroscopy and ESR spin probe methods can provide insights into the molecular organization and dynamics within micellar structures or at interfaces. science.gov These spectroscopic studies can elucidate the cooperative interactions within surfactant mixtures and the packing of hydrophobic chains, which are critical for the performance of formulations. science.gov

Table 2: Advanced Spectroscopic Techniques for Studying this compound

Spectroscopic TechniqueInformation GainedPotential Research Focus
PM-IRRASMolecular orientation, conformation, packing density in monolayers and bilayers. researchgate.netEffect of pH, temperature, and electric fields on this compound films. researchgate.net
Fluorescence SpectroscopyMicellization behavior, partitioning of molecules, interfacial properties. science.govCharacterizing mixed micelle systems containing this compound. science.gov
ESR Spin ProbeMolecular dynamics, organization of micellar phases. science.govInvestigating the mobility and environment within this compound aggregates. science.gov
X-Ray Diffraction (XRD)Polymorphic transitions, inter-solubility behavior, lamellar structures. researchgate.netPhase diagrams of this compound with other lipids and biopolymers. researchgate.net

By combining these advanced spectroscopic methods, researchers can build a comprehensive picture of the molecular behavior of this compound, paving the way for the rational design of more effective and sophisticated formulations.

Development of In Vitro Models for Complex Biochemical Interactions (non-human, fundamental mechanisms)

To fully harness the potential of this compound, it is crucial to understand its interactions within complex biochemical environments. Developing sophisticated in vitro models that mimic fundamental biological interfaces can provide invaluable data without resorting to human testing for fundamental mechanism exploration. These models can help elucidate how this compound influences processes such as protein-lipid interactions, membrane dynamics, and the behavior of complex biological fluids.

Future research could focus on creating "skin-on-a-chip" microfluidic systems to study the interaction of this compound with skin components in a controlled environment. nih.gov These models can more accurately replicate the physiological properties of skin compared to traditional methods. nih.gov Another avenue involves using Langmuir-Blodgett troughs to create well-defined lipid monolayers and bilayers, incorporating this compound to study its effect on membrane structure and its interaction with biomolecules like proteins and peptides. researchgate.net Such models allow for the precise control of surface pressure and composition, enabling detailed investigation of molecular interactions.

Understanding the role of post-translational modifications, such as lactylation, on protein function is also a key area. researchgate.net While not directly involving this compound, studying the fundamental process of lactylation of proteins like p53 in in vitro systems can provide insights into how lactate-derived molecules interact with biological macromolecules, which could be relevant to the behavior of this compound's degradation products. researchgate.net

Exploration of this compound in Smart Materials and Responsive Systems

"Smart" materials, which can respond to changes in their environment, represent a frontier in materials science. researchgate.net The unique chemical structure of this compound, with its ester and carboxylate functionalities, makes it a candidate for incorporation into such systems. Future research could explore the development of this compound-based materials that respond to stimuli like pH, temperature, or ionic strength.

For example, this compound could be incorporated into colloidal microgels, which undergo conformational changes in response to environmental cues. researchgate.net The presence of this compound could modify the thermo-responsive or pH-responsive properties of these gels. Another possibility is its use in phase change materials (PCMs) for thermal energy storage. researchgate.net While sodium stearoyl lactylate has been mentioned in the context of PCMs, exploring this compound could offer different transition temperatures or stability profiles. researchgate.net

The development of responsive emulsions or foams stabilized by this compound is another promising direction. These systems could be designed to release an active ingredient or change their physical properties when exposed to a specific trigger, such as a change in pH upon application to the skin.

Integration of Machine Learning and AI in Predicting this compound Behavior in Novel Systems

The formulation of products containing surfactants like this compound is a complex process involving numerous ingredients and potential interactions. greyb.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by predicting formulation properties and optimizing compositions. ntu.edu.sg

Future research will increasingly leverage AI and ML to predict the behavior of this compound in new and complex formulations. mdpi.com By training algorithms on large datasets of formulation properties (e.g., viscosity, stability, sensory profiles), ML models can identify patterns and predict the performance of novel combinations containing this compound. ntu.edu.sg This can significantly reduce the time and cost associated with experimental trial-and-error. ntu.edu.sg

Techniques like quantitative structure-activity relationship (QSAR) modeling and deep learning can be used to predict molecular interactions and properties, streamlining the identification of optimal formulations. nih.gov For instance, AI can be used to screen thousands of potential co-ingredients to find those with the best synergistic effects with this compound. mdpi.com Furthermore, machine learning can assist in developing predictive models for microbial interactions in preserved systems, a critical aspect of product development. mdpi.com This data-driven approach will enable a more efficient and targeted development of innovative products based on this compound. mdpi.com

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing myristoyl lactylate and validating its chemical identity?

  • Methodological Answer : Synthesis should involve esterification of myristic acid with lactic acid, followed by neutralization with a suitable base (e.g., sodium hydroxide). To validate identity:

  • Use FT-IR spectroscopy to confirm ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl group absence.
  • Employ ¹H-NMR to verify proton environments (e.g., lactyl methylene protons at δ 4.2–4.4 ppm).
  • For purity, conduct HPLC with a reverse-phase column and UV detection (λ = 210 nm). New compounds require elemental analysis (C, H, O) within ±0.3% theoretical values .

Q. How can researchers detect this compound in complex matrices (e.g., biological samples or formulated products)?

  • Methodological Answer : Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of chloroform:methanol:acetic acid (90:9:1). Visualize using iodine vapor or sulfuric acid spray. For quantification, combine GC-MS with derivatization (e.g., silylation) to enhance volatility, monitoring m/z 228 (myristoyl fragment) and m/z 89 (lactate ion) .

Q. What are the standard toxicity screening methods for this compound in preclinical studies?

  • Methodological Answer : Conduct acute oral toxicity tests in rodents per OECD Guideline 423, administering doses up to 2,000 mg/kg body weight. Monitor mortality, clinical signs, and histopathology. For skin sensitization, use the Local Lymph Node Assay (LLNA) , measuring EC₃ values; classify as weak/non-sensitizer (EC₃ ≥ 10%) or moderate/strong (EC₃ < 10%) .

Advanced Research Questions

Q. How can molecular dynamics simulations elucidate the interaction of this compound with lipid bilayers?

  • Methodological Answer : Perform all-atom molecular dynamics (MD) simulations using software like GROMACS. Parameterize the myristoyl chain with the CHARMM36 lipid force field. Analyze hydrophobic interactions by calculating the center-of-mass distance between the myristoyl group and bilayer phospholipids (threshold: <5.5 Å). Track persistence over 150 ns trajectories using tools like PyInteraph .

Q. What statistical approaches resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Methodological Answer : Apply Bayesian meta-analysis to integrate heterogeneous datasets. Weight studies by sample size and methodological rigor (e.g., LLNA vs. human patch tests). Use sensitivity analysis to identify confounding variables (e.g., vehicle effects in in vitro assays). For discordant results (e.g., Class 1 vs. Class 2 sensitization in models), prioritize data from assays with higher ecological validity (e.g., human epidermis models) .

Q. How can predictive QSAR models improve the safety assessment of this compound derivatives?

  • Methodological Answer : Develop quantitative structure-activity relationship (QSAR) models using GA-kNN (Genetic Algorithm-k-Nearest Neighbor) classification. Train on descriptors like logP, molecular weight, and topological polar surface area. Validate with external test sets (EC₃ values from LLNA). Consensus predictions (e.g., 4/5 models classifying as non-sensitizer) enhance reliability .

Q. What advanced spectroscopic techniques characterize the supramolecular assembly of this compound in emulsified systems?

  • Methodological Answer : Use small-angle X-ray scattering (SAXS) to analyze micelle size and morphology (e.g., lamellar vs. hexagonal phases). Complement with cryo-TEM for direct visualization. For dynamic behavior, perform NMR diffusometry to measure self-diffusion coefficients and infer aggregation numbers .

Data Management & Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Adhere to FAIR data principles :

  • Metadata : Include synthesis conditions (temperature, catalyst), purification steps (e.g., column chromatography gradients), and instrument calibration details.
  • Raw Data : Deposit spectra (NMR, MS), chromatograms, and simulation trajectories in repositories like Zenodo.
  • Code Sharing : Provide scripts for QSAR model development (e.g., Python/R) and MD simulation parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.